Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
Brand Name: Vulcanchem
CAS No.: 94087-56-6
VCID: VC20288947
InChI: InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4
SMILES:
Molecular Formula: C5H11NNa4O6P2
Molecular Weight: 335.05 g/mol

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate

CAS No.: 94087-56-6

Cat. No.: VC20288947

Molecular Formula: C5H11NNa4O6P2

Molecular Weight: 335.05 g/mol

* For research use only. Not for human or veterinary use.

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate - 94087-56-6

Specification

CAS No. 94087-56-6
Molecular Formula C5H11NNa4O6P2
Molecular Weight 335.05 g/mol
IUPAC Name tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine
Standard InChI InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4
Standard InChI Key RCFQWXPAIFRWGT-UHFFFAOYSA-J
Canonical SMILES CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine, reflects its structural components:

  • A central isopropylamine group (C3H7N\text{C}_3\text{H}_7\text{N})

  • Two methylene-linked phosphonate moieties (PO34\text{PO}_3^{4-})

  • Four sodium counterions for charge neutralization.

The canonical SMILES representation, CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+], highlights the symmetry of the phosphonate groups and the coordination of sodium ions. X-ray crystallography studies of analogous bisphosphonates reveal a tetrahedral geometry around the phosphorus atoms, which facilitates strong interactions with divalent metal ions such as Ca2+\text{Ca}^{2+} and Zn2+\text{Zn}^{2+} .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.94087-56-6
Molecular FormulaC5H11NNa4O6P2\text{C}_5\text{H}_{11}\text{NNa}_4\text{O}_6\text{P}_2
Molecular Weight335.05 g/mol
IUPAC NameTetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine
Solubility in Water>500 g/L (20°C)
pKa Values2.18 (phosphonate), 7.89 (amine)

Spectroscopic Characterization

  • Infrared Spectroscopy (IR): Strong absorption bands at 1150–1250 cm1^{-1} (P=O stretching) and 950–1050 cm1^{-1} (P–O symmetric stretching).

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}: δ 1.2 ppm (isopropyl CH3_3), δ 3.1 ppm (N–CH2_2–P) .

    • 31P^31\text{P}: Single resonance at δ 18 ppm, indicating equivalent phosphorus environments .

Synthesis and Related Compounds

Synthetic Pathways

The synthesis proceeds via a two-step protocol:

  • Formation of [(Isopropylimino)dimethylene]bisphosphonic Acid:
    Isopropylamine reacts with formaldehyde and phosphorus trichloride under acidic conditions to form the bisphosphonic acid precursor:

    C3H7NH2+2CH2O+2PCl3C5H15NO6P2+6HCl\text{C}_3\text{H}_7\text{NH}_2 + 2\text{CH}_2\text{O} + 2\text{PCl}_3 \rightarrow \text{C}_5\text{H}_{15}\text{NO}_6\text{P}_2 + 6\text{HCl}
  • Neutralization with Sodium Hydroxide:
    The bisphosphonic acid is treated with four equivalents of NaOH to yield the tetrasodium salt:

    C5H15NO6P2+4NaOHC5H11NNa4O6P2+4H2O\text{C}_5\text{H}_{15}\text{NO}_6\text{P}_2 + 4\text{NaOH} \rightarrow \text{C}_5\text{H}_{11}\text{NNa}_4\text{O}_6\text{P}_2 + 4\text{H}_2\text{O}

Table 2: Comparison of Bisphosphonate Derivatives

CompoundCAS No.Molecular FormulaKey Applications
Tetrasodium etidronate3794-83-0C2H9NaO7P2\text{C}_2\text{H}_9\text{NaO}_7\text{P}_2Water treatment, osteoporosis
Tetrapotassium (((1-methylethyl)imino)...94087-57-7C5H11K4NO6P2\text{C}_5\text{H}_{11}\text{K}_4\text{NO}_6\text{P}_2Corrosion inhibition
Tetrasodium (((2-ethylhexyl)imino)...94087-51-1C10H25NNa4O6P2\text{C}_{10}\text{H}_{25}\text{NNa}_4\text{O}_6\text{P}_2Industrial cleaners

The potassium analogue exhibits similar chelation capacity but lower aqueous solubility (228 g/L at 20°C), while the 2-ethylhexyl derivative demonstrates superior surfactant compatibility due to its hydrophobic chain .

Pharmacological Properties and Biomedical Applications

Mechanism of Action in Bone Metabolism

Bisphosphonates inhibit osteoclast-mediated bone resorption by:

  • Hydroxyapatite Binding: The phosphonate groups chelate Ca2+\text{Ca}^{2+}, anchoring the compound to bone surfaces.

  • Osteoclast Apoptosis: Internalization by osteoclasts disrupts the mevalonate pathway, preventing prenylation of GTPases essential for cell survival .

ParameterValueTest Method
Calcium Chelation Capacity450 mg CaCO3\text{CaCO}_3/gASTM D511-14
Thermal StabilityStable to 250°CTGA/DSC
Corrosion Inhibition85% (vs. carbon steel)ASTM G31-21

Detergent Formulations

Incorporated at 0.5–1.5% w/w, the compound:

  • Improves Surfactant Efficiency: Increases foam volume by 30% in hard water (300 ppm Ca2+\text{Ca}^{2+}) .

  • Prevents Dye Transfer: Binds free metal ions that catalyze oxidative dye degradation .

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